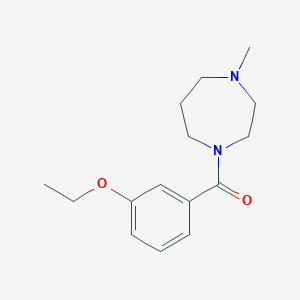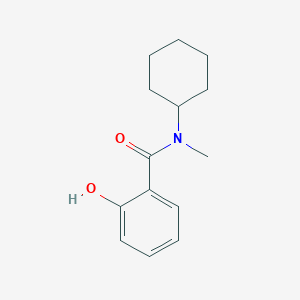![molecular formula C19H26N4O B5379222 N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine acts as a selective sigma-1 receptor antagonist, which means that it binds to this protein and blocks its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By targeting this receptor, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine may have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been found to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of cell death. These effects are thought to be mediated by the sigma-1 receptor, which is involved in these cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is its selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various diseases. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, including the development of more potent derivatives, the investigation of its therapeutic potential in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is a promising compound that has been studied for its potential therapeutic applications. This compound acts as a selective sigma-1 receptor antagonist and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research on this compound that may lead to new treatments for various diseases.
Synthesemethoden
The synthesis of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine involves several steps, including the reaction of 3-(3-pyridinylmethoxy)-1-piperidine with N,N-dimethyl-2-chloropyridine-5-amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In particular, this compound has been found to have a unique mechanism of action that targets the sigma-1 receptor, a protein that is involved in various cellular processes.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(2)19-8-7-16(12-21-19)13-23-10-4-6-18(14-23)24-15-17-5-3-9-20-11-17/h3,5,7-9,11-12,18H,4,6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNWGVLOMRAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)